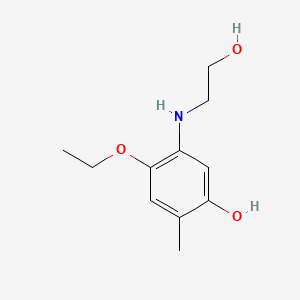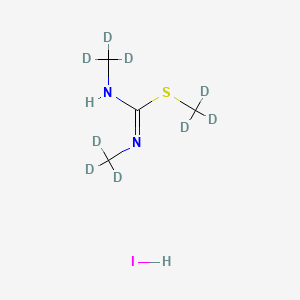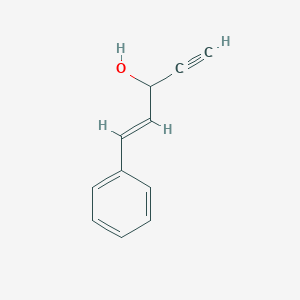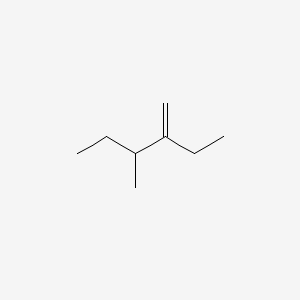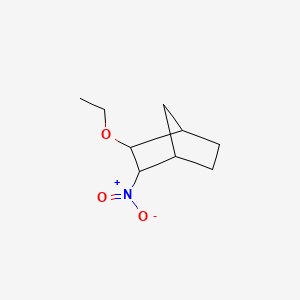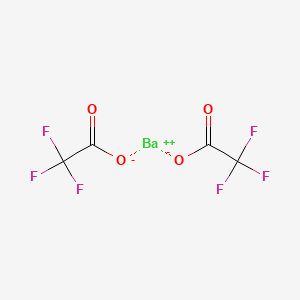
Barium trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium trifluoroacetate is a chemical compound with the formula C4BaF6O4. It is a coordination polymer that incorporates fluorine atoms, which significantly influence its properties. This compound is known for its high thermal stability and unique chemical behavior due to the presence of trifluoroacetate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium trifluoroacetate can be synthesized through the reaction of barium carbonate or barium hydroxide with trifluoroacetic acid. The reaction typically occurs in an aqueous medium, followed by evaporation to obtain the crystalline product.
Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The reaction is typically carried out in large reactors, and the product is purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions: Barium trifluoroacetate undergoes various chemical reactions, including thermal decomposition, hydrolysis, and complex formation.
Common Reagents and Conditions:
Thermal Decomposition: When heated, this compound decomposes to form barium fluoride and carbon dioxide. This reaction is influenced by the presence of oxygen and water vapor.
Hydrolysis: In the presence of water, this compound hydrolyzes to form barium hydroxide and trifluoroacetic acid.
Complex Formation: this compound can form complexes with other metal ions and organic ligands, which can alter its chemical properties.
Major Products Formed:
Barium Fluoride: Formed during thermal decomposition.
Trifluoroacetic Acid: Formed during hydrolysis.
Various Complexes: Formed during complexation reactions.
Scientific Research Applications
Barium trifluoroacetate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other barium compounds and coordination polymers.
Biology: Employed in studies involving the interaction of fluorinated compounds with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including catalysts and sensors.
Mechanism of Action
The mechanism of action of barium trifluoroacetate involves its ability to form stable complexes with other molecules. The trifluoroacetate groups enhance the compound’s stability and reactivity, allowing it to interact with various molecular targets. In biological systems, this compound can influence cellular processes by interacting with enzymes and other proteins.
Comparison with Similar Compounds
Barium Acetate: Similar to barium trifluoroacetate but lacks the fluorine atoms, resulting in different chemical properties.
Barium Fluoride: Contains a direct metal-fluorine bond, unlike the coordination polymer structure of this compound.
Barium Chloride: Another barium compound with different reactivity and applications.
Uniqueness: this compound is unique due to the presence of trifluoroacetate groups, which impart high thermal stability and distinct chemical behavior. The fluorine atoms significantly influence its reactivity and make it suitable for specialized applications in materials science and chemistry .
Properties
Molecular Formula |
C4BaF6O4 |
|---|---|
Molecular Weight |
363.36 g/mol |
IUPAC Name |
barium(2+);2,2,2-trifluoroacetate |
InChI |
InChI=1S/2C2HF3O2.Ba/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 |
InChI Key |
BQJILRFOGPBJQJ-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


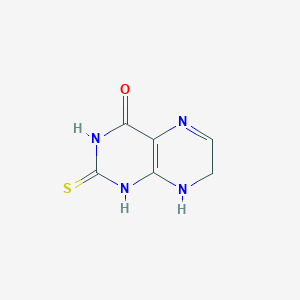
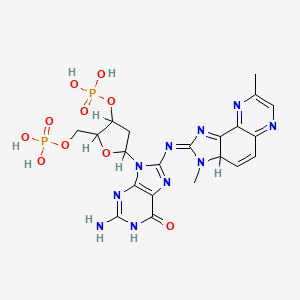
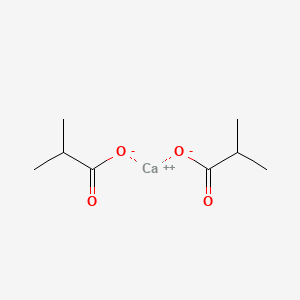
![(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one](/img/structure/B13827842.png)
![Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13827843.png)
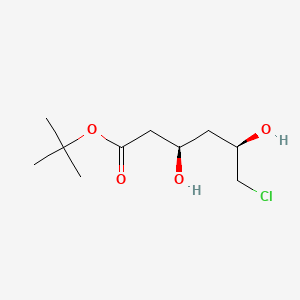
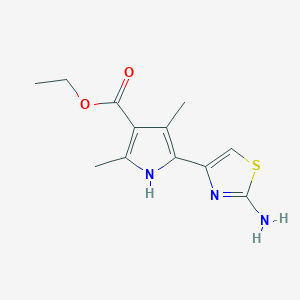
![4-Hydroxy-5-methoxy-2,3-dihydro-1h-[1,3]benzodioxolo[5,6-c]pyrrolo[1,2-f]-phenanthridinium chloride](/img/structure/B13827860.png)
